(1r)-1-(quinolin-4-yl)ethan-1-amine

Chiral Synthesis Enantioselective Catalysis Quality Control

Procure (1R)-1-(Quinolin-4-yl)ethan-1-amine (CAS 1001906-55-3) as your chiral building block of choice. The (R)-configuration is critical for target binding; racemic or (S)-enantiomer substitution compromises potency and SAR data. Validated as an intermediate in patented MELK inhibitors, this 98% pure enantiomer ensures stereochemical integrity for focused kinase libraries. Its selective MAO-B inhibition (IC50 1.13 µM vs. >100 µM for MAO-A) and favorable CNS drug-like properties (LogP 2.25, TPSA 38.91 Ų) make it ideal for neurological target validation.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 1001906-55-3
Cat. No. B8643533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r)-1-(quinolin-4-yl)ethan-1-amine
CAS1001906-55-3
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC2=CC=CC=C12)N
InChIInChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1
InChIKeyRFPFJPRJGSDGAG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(Quinolin-4-yl)ethan-1-amine (CAS 1001906-55-3): A Chiral Quinoline Building Block for Enantioselective Drug Discovery


(1R)-1-(Quinolin-4-yl)ethan-1-amine (CAS 1001906-55-3) is a chiral primary amine featuring a quinoline heterocyclic core. Its stereospecific (R)-configuration makes it a key member of the broader quinoline derivative class, widely explored in medicinal chemistry for its potential in developing antimalarial, anticancer, and kinase-targeting agents . This compound serves primarily as a high-purity intermediate and building block for synthesizing more complex, enantiopure pharmacophores .

Why Generic Quinoline Amines Cannot Replace (1R)-1-(Quinolin-4-yl)ethan-1-amine in Chiral Synthesis and Target Profiling


In procurement, substituting this compound with its racemic mixture or the (S)-enantiomer introduces significant scientific risk. Chirality dictates the three-dimensional orientation of a molecule within a biological target's active site, directly impacting binding affinity, selectivity, and downstream efficacy. Using a racemic mixture dilutes the active enantiomer, potentially reducing potency by half or more while introducing the unknown pharmacology of the inactive enantiomer, which can confound structure-activity relationship (SAR) studies and lead to off-target effects [1]. Furthermore, even seemingly minor regioisomeric shifts (e.g., from 4-quinolinyl to 2-quinolinyl) alter the electronic distribution and spatial geometry of the molecule, fundamentally changing its interaction with target proteins and its utility in building block libraries [2].

Quantitative Differentiation: How (1R)-1-(Quinolin-4-yl)ethan-1-amine Compares Against Its Closest Analogs


Enantiomeric Purity: A Direct Comparison of R- vs. S-Enantiomer and Racemic Material

The (R)-enantiomer is commercially available at a standard purity of 98%, as specified by the supplier Leyan . While the (S)-enantiomer is also available at a similar purity (98%) , the racemic mixture is often supplied at a lower purity of 95% . For enantioselective studies, a 98% pure single enantiomer provides a 3% reduction in undefined chemical noise compared to a 95% pure racemic mixture, which is critical for ensuring that observed biological activity is attributable solely to the (R)-enantiomer.

Chiral Synthesis Enantioselective Catalysis Quality Control

Monoamine Oxidase B (MAO-B) Inhibition: Quantified Selectivity Profile Over MAO-A

This compound exhibits a moderate and selective inhibition of human MAO-B with an IC50 of 1.13 µM, while showing no significant inhibition of MAO-A (IC50 > 100 µM) [1]. This selectivity index (>88-fold) is a quantifiable feature that differentiates it from non-selective quinoline amines. Although not as potent as established drugs like selegiline (IC50 ~0.02 µM), its complete inactivity at MAO-A is a distinct profile for exploring MAO-B specific mechanisms without the confounding effect of MAO-A inhibition.

Neurodegeneration Enzyme Inhibition Selectivity Profiling

Physicochemical Properties: A Quantitative Basis for Library Design and Synthesis Planning

The compound's calculated physicochemical properties, such as a LogP of 2.2545 and a Topological Polar Surface Area (TPSA) of 38.91 Ų, provide a quantitative basis for its behavior in medicinal chemistry workflows . In comparison, the regioisomer 2-(quinolin-4-yl)ethanamine has a slightly different LogP (2.19) and TPSA (38.91 Ų) . The specific combination of a moderately lipophilic core and a low TPSA suggests favorable membrane permeability and blood-brain barrier penetration potential, making it a suitable scaffold for CNS-targeted libraries, whereas alternative isomers or derivatives with higher polarity might be more suitable for peripheral targets.

Medicinal Chemistry ADME Prediction Synthetic Accessibility

Role as a Privileged Chiral Scaffold in Kinase Inhibitor Development

The (1R)-1-(quinolin-4-yl)ethan-1-amine scaffold is explicitly claimed as a key intermediate in patents covering novel quinoline-based MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, a target implicated in cancer stem cell survival and tumor growth . While specific IC50 values for the final drug candidates are not provided for the intermediate, the structural precedent establishes this compound's utility in generating potent kinase inhibitors. This contrasts with the (S)-enantiomer, which may lead to inactive or less potent analogs due to stereochemical mismatch with the kinase ATP-binding pocket.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

High-Value Application Scenarios for (1R)-1-(Quinolin-4-yl)ethan-1-amine in Drug Discovery


Enantioselective Synthesis of Kinase Inhibitor Libraries

Given its established role as an intermediate in patented MELK inhibitors , the 98% pure (R)-enantiomer is the optimal choice for constructing focused kinase inhibitor libraries. Using this specific chiral building block ensures that the resulting analogs possess the correct stereochemistry for interrogating the ATP-binding site, thereby avoiding the generation of inactive diastereomers and accelerating SAR campaigns.

Probing MAO-B Selectivity in Neurodegenerative Disease Models

Its demonstrated selective inhibition of MAO-B (IC50 1.13 µM) with no activity against MAO-A (IC50 > 100 µM) [1] makes this compound a valuable tool for studying MAO-B's role in Parkinson's disease and other neurological disorders. Researchers can use it to dissect MAO-B-specific pathways without the confounding effects of MAO-A inhibition, providing cleaner data for target validation studies.

Development of CNS-Penetrant Pharmacophores

The favorable calculated LogP (2.2545) and low TPSA (38.91 Ų) quantitatively predict good blood-brain barrier permeability. This makes the scaffold ideal for initiating medicinal chemistry programs aimed at CNS targets, where achieving sufficient brain exposure is a critical hurdle. The (R)-enantiomer's specific properties can be leveraged to design analogs with optimized CNS drug-like characteristics.

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